Collagenase Chromophore-Substrate

Beschreibung

Significance of Collagenases in Biological and Pathological Processes

Collagenases are instrumental in tissue remodeling, a dynamic process essential for development, wound healing, and tissue regeneration. nih.gov They facilitate the breakdown and resynthesis of collagen fibers, allowing for cell growth, migration, and differentiation. nih.gov This enzymatic activity is vital for maintaining tissue integrity during the body's dynamic changes. abcam.com

However, the dysregulation of collagenase activity is implicated in numerous pathological conditions. For instance, excessive collagen degradation contributes to the progression of diseases like arthritis and the invasion and metastasis of tumors. nih.govchondrex.com In the context of age-related macular degeneration (AMD), dysfunctional MMPs, including collagenases, lead to impaired turnover of Bruch's membrane, a critical component of the retina. mdpi.com Conversely, the therapeutic application of collagenases, such as those from Clostridium histolyticum, has been approved for treating conditions like Dupuytren's disease and Peyronie's disease. chondrex.comnih.gov

Role of Synthetic Substrates in Enzyme Activity Elucidation

The study of enzyme kinetics and specificity is fundamental to understanding their biological roles. While natural collagen can be used as a substrate to measure collagenase activity, this method is often hampered by long reaction times and complex procedures. nih.gov Synthetic substrates offer a more practical and efficient alternative. These molecules are designed to be specifically recognized and cleaved by the enzyme of interest.

The use of synthetic substrates allows for the development of rapid and sensitive assays to determine enzyme activity. abcam.comchondrex.com These assays are crucial for various applications, including the screening and characterization of collagenase inhibitors, which are potential therapeutic agents. abcam.com Synthetic peptides that mimic the collagen structure, such as those containing the Pro-X-Gly-Pro sequence, are commonly employed for this purpose. nih.gov

Conceptual Framework of Chromophore-Based Enzyme Assays

Chromophore-based enzyme assays are built on a simple yet elegant principle: the enzymatic cleavage of a specifically designed substrate leads to a change in its optical properties. bachem.com The substrate consists of a peptide sequence recognized by the enzyme, linked to a chromophore—a molecule that absorbs light at a specific wavelength.

In its intact form, the substrate may have a particular absorption spectrum. Upon enzymatic cleavage of the peptide bond, the chromophore-containing fragment is released, resulting in a change in the solution's absorbance. bachem.comsigmaaldrich.com This change, which can be a shift in the absorption maximum or an increase or decrease in absorbance at a specific wavelength, is directly proportional to the enzyme's activity. bachem.com This allows for the continuous and real-time monitoring of the enzymatic reaction using a spectrophotometer.

The general principle involves a "bait" and "prey" concept, where the interaction of the enzyme (prey) with the substrate (bait) brings about a measurable change in a reporter molecule, in this case, the chromophore. wikipedia.org

Historical Development and Evolution of Collagenase Chromophore-Substrates

The journey of collagenase research began in the 1950s with pioneering studies on enzymes from Clostridium histolyticum. worthington-biochem.comagscientific.com The first commercially available collagenase preparation was isolated from this bacterium in 1959. agscientific.com Initially, research focused on these clostridial collagenases. A significant breakthrough occurred in 1962 with the discovery of vertebrate collagenase in bullfrog tadpole tissue. agscientific.com

This discovery spurred the development of synthetic substrates to better characterize these enzymes. Early work in the 1980s focused on mapping the active site specificity of vertebrate collagenase through the synthesis of various peptides and related compounds. nih.gov This research revealed the enzyme's preference for lipophilic sequences. nih.gov

A key development was the creation of substrates like N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), a synthetic peptide that mimics the structure of collagen and is hydrolyzed by all known collagenases. sigmaaldrich.comnih.gov The cleavage of FALGPA can be monitored spectrophotometrically, providing a convenient assay for collagenase activity. sigmaaldrich.comuc.edu Another important class of chromogenic substrates developed were those based on the 2,4-Dinitrophenyl (DNP) group. peptanova.de These substrates, upon cleavage, release a colored DNP-containing fragment.

Further advancements led to the development of thiopeptolide substrates, which proved to be exceptionally good substrates for vertebrate collagenase. nih.govgoogle.com The evolution of these synthetic substrates has been instrumental in advancing our understanding of collagenase function and in the development of related diagnostics and therapeutics.

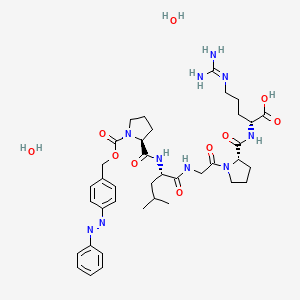

Compound Information

Eigenschaften

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N10O8.2H2O/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26;;/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41);2*1H2/t28-,29+,30+,31+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUVBRODNGRBBH-ZQJCSZFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746747 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118081-33-7 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Design Principles and Structural Characteristics of Collagenase Chromophore Substrates

Core Peptide Sequence Requirements for Collagenase Recognition

The foundation of any collagenase chromophore-substrate is a peptide sequence that mimics the specific site on the collagen molecule that the enzyme recognizes and cleaves. This recognition is highly specific and is a key determinant of the substrate's effectiveness.

Identification of Optimal Cleavage Sites

Collagenases, whether from vertebrate or bacterial sources, recognize and cleave a specific peptide bond within the collagen triple helix. While vertebrate collagenases, like matrix metalloproteinases (MMPs), make a single scission, bacterial collagenases can hydrolyze collagen at multiple sites. nih.govnih.gov

The canonical cleavage site for many collagenases occurs at a Gly-Leu or Gly-Ile bond. nih.govnih.govresearchgate.net However, the residues surrounding this scissile bond, designated P and P' (P3, P2, P1, P1', P2', P3', etc., extending from the cleavage site), are critical for enzyme recognition and efficient hydrolysis. nih.gov Research using peptide libraries has been instrumental in defining these optimal sequences. nih.govnih.gov For instance, a consensus sequence for MMP-1 binding has been identified as G~(L/I)(A/L)-GXY-GXY-GL(O/A), where '~' indicates the cleaved bond and O represents hydroxyproline (B1673980). pnas.org

Studies on bacterial collagenases from Clostridium histolyticum reveal a strong preference for Glycine (B1666218) (Gly) at the P3 and P1' positions and Proline (Pro) at the P2 and P2' positions, which is reminiscent of the typical Gly-Pro-X collagen motif. nih.gov For human collagenase-3 (MMP-13), studies have identified highly active substrate sequences like GPLGMRGL. nih.gov The minimum sequence required for cleavage can be as short as five to six GXY triplets, encompassing residues from the P4 to P11' positions. nih.govnih.gov

Table 1: Examples of Identified Collagenase Cleavage Site Sequences

| Collagenase Type | Source Organism | Identified Cleavage Sequence (P to P') | Reference |

| MMP-1 | Human | G~(L/I)(A/L)-GXY-GXY-GL(O/A) | pnas.org |

| MMP-13 | Human | GPLGMRGL | nih.gov |

| Collagenase I/II | Clostridium histolyticum | Strong preference for Gly at P3 & P1', Pro at P2 & P2' | nih.gov |

| Type IV Collagenase | Human | AcPro-Leu-Gly-Leu-Leu-Gly-OC2H5 (Best substrate peptide) | nih.gov |

| Vibrio Collagenase | Vibrio parahaemolyticus | Y-Gly bond in Gly-X-Y triplets (Prefers Pro, Ala, Arg, Lys, Ser, Val at P1) | nih.gov |

Influence of Amino Acid Residues on Substrate Affinity

The identity of the amino acids at the subsites flanking the cleavage point significantly impacts the substrate's affinity (Km) and the catalytic rate (kcat) of the enzyme. The interaction between the substrate's side chains and the enzyme's binding pockets (S subsites) dictates the efficiency of catalysis.

For clostridial collagenases, there is a strong preference for Glycine at the S1' and S3 subsites. nih.gov These enzymes also favor Proline and Alanine (B10760859) at the P2 and P2' subsites and hydroxyproline, Arginine, or Alanine at the P3' subsite. nih.gov Conversely, peptides with Glutamic acid at the P2 or P2' sites are poor substrates. nih.gov Interestingly, while aromatic amino acids are not typically found at the P1 position in native type I collagen, clostridial collagenases show a preference for them in synthetic substrates. nih.gov

Studies on human type IV collagenase have shown that it requires a minimum of six amino acid residues to exhibit significant activity and that it cleaves uncharged molecules more rapidly than charged ones. nih.gov The polarity of the P1 residue can be a key determinant of binding specificity. nih.govkumamoto-u-jrchri.jp For some kallikrein inhibitors, for example, hydrophobic and bulky amino acids at P2 and basic amino acids at P3 enhance binding activity. researchgate.net This highlights the principle that substrate affinity is a cumulative effect of interactions across multiple subsites.

Chromophore Moiety Integration and Spectroscopic Properties

To make the enzymatic cleavage observable, a chromophore—a molecule that absorbs and/or emits light—is integrated into the peptide substrate. The cleavage event separates the chromophore from a quencher or alters its chemical environment, resulting in a measurable spectroscopic change.

Overview of Common Chromophores (e.g., Pz, Dnp, Fua)

Several chromophoric and fluorogenic groups are commonly used in the design of collagenase substrates.

Pz (4-Phenylazobenzyloxycarbonyl): This chromogenic group is used in substrates like Pz-Pro-Leu-Gly-Pro-D-Arg. Cleavage of the peptide bond, typically between Leucine (B10760876) and Glycine, separates the colored Pz-Pro-Leu fragment from the colorless remainder. The resulting color change can be measured spectrophotometrically.

Fua (Furylacryloyl): The N-[3-(2-furylacryloyl)] group is a key component of the widely used substrate FALGPA (N-[3-(2-furylacryloyl)]-L-leucyl-glycyl-L-prolyl-L-alanine). nih.gov Cleavage of the Leu-Gly bond by collagenase leads to a change in absorbance. nih.govsapphire-usa.com This substrate is noted for its selectivity for collagenase over other proteases like trypsin and elastase. sapphire-usa.com

Dnp (2,4-Dinitrophenyl): The Dnp group is frequently used as a quencher in Fluorescence Resonance Energy Transfer (FRET) substrates. nih.govbachem.com In an intact FRET substrate, a fluorophore's emission is absorbed (quenched) by a nearby Dnp group. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. nih.govnih.gov Dnp is often paired with fluorophores like Mca (7-methoxycoumarin-4-acetyl) or ACC (7-amino-4-carbamoylmethylcoumarin). nih.govnih.gov

Spectroscopic Detection Wavelengths and Principles (e.g., UV-Vis Absorbance, Fluorescence)

The detection of collagenase activity using these substrates relies on two main spectroscopic principles: UV-Vis absorbance and fluorescence.

UV-Vis Absorbance: This method measures the change in the absorption of light by the chromophore following substrate cleavage.

For FALGPA , the cleavage is monitored by a decrease in absorbance at approximately 324-345 nm. sapphire-usa.comsigmaaldrich.com

For substrates utilizing the Pz chromophore, the colored fragment released after cleavage is typically extracted into an organic solvent and quantified by its absorbance at around 320 nm.

Fluorescence: FRET-based assays offer high sensitivity. The principle involves a donor fluorophore and an acceptor quencher. When in close proximity on the intact peptide, the donor's energy is transferred non-radiatively to the quencher. creative-biostructure.comwikipedia.org Cleavage separates the pair, restoring the donor's fluorescence. nih.gov

Mca/Dnp pair: In a FRET substrate like MOCAc-Lys-Pro-Leu-Gly-Leu-A₂pr(DNP)-Ala-Arg-NH₂, cleavage is monitored by an increase in fluorescence. peptanova.de

ACC/Dnp pair: This pair is noted for being highly sensitive. nih.gov

Abz/EDDnp pair: Substrates using 2-Aminobenzoyl (Abz) as the fluorophore and N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) as the quencher are detected by an increase in fluorescence at ~420 nm with excitation at ~320 nm. bachem.com

Table 2: Spectroscopic Properties of Common Collagenase Chromophore-Substrates

| Substrate/Pair | Principle | Chromophore/Fluorophore | Quencher | Detection Wavelength (nm) | Reference |

| FALGPA | UV-Vis Absorbance | Fua (Furylacryloyl) | N/A | ~324-345 | sapphire-usa.comsigmaaldrich.com |

| Pz-Peptide | UV-Vis Absorbance | Pz (Phenylazobenzyloxycarbonyl) | N/A | ~320 | |

| fTHP | FRET | Mca (Methoxycoumarin) | Dnp (Dinitrophenyl) | Ex: 324, Em: 394 | nih.gov |

| Abz/Dnp | FRET | Abz (2-Aminobenzoyl) | Dnp (Dinitrophenyl) | Ex: 320, Em: 420 | bachem.com |

| ACC/Dnp | FRET | ACC (7-amino-4-carbamoylmethylcoumarin) | Dnp (Dinitrophenyl) | - | nih.gov |

Ex: Excitation, Em: Emission

Linker Chemistry and Structural Integrity

The synthesis of chromophore-substrates is a precise process, typically involving solid-phase peptide synthesis (SPPS). nih.govnih.gov In SPPS, a linker molecule plays a crucial role. It covalently attaches the growing peptide chain to an insoluble resin support. nih.govnih.gov

The linker must be stable throughout the synthesis process, which involves multiple cycles of adding amino acids and removing protecting groups. nih.gov At the end of the synthesis, the linker is cleaved under specific conditions to release the final, purified peptide substrate. nih.gov This methodical approach ensures the correct sequence and structural integrity of the peptide portion of the substrate.

Furthermore, in more complex designs, such as fusion proteins or multi-domain substrates, flexible linkers (e.g., sequences of Glycine and Serine like (GGGGS)₃) can be incorporated. mdpi.com While more common in recombinant protein engineering, the principle of using linkers to ensure that different parts of a molecule (like the peptide sequence and the chromophore) can adopt their optimal conformations without steric hindrance is a key aspect of maintaining the substrate's structural and functional integrity. The proper design of the linker ensures that the chromophore does not interfere with the enzyme's ability to recognize and bind to the peptide sequence.

Derivatization Strategies for Modified Collagenase Chromophore-Substrates

The development of modified collagenase chromophore-substrates is a dynamic field of research, driven by the need for sensitive and selective assays to study collagenase activity in various biological contexts. Derivatization strategies primarily focus on enhancing the substrate's performance by altering its peptide sequence, modifying the chromophore, or introducing quencher molecules. These modifications are crucial for developing substrates with improved kinetic properties, enhanced fluorescence signals, and greater specificity for different collagenase types.

A key approach in the design of these substrates is the use of Fluorescence Resonance Energy Transfer (FRET). FRET-based substrates are designed with a donor fluorophore and an acceptor quencher molecule. When the substrate is intact, the proximity of the donor and acceptor leads to the quenching of fluorescence. Upon cleavage by a collagenase, the donor and acceptor are separated, resulting in a detectable increase in fluorescence. nih.govnih.govbachem.com The efficiency of this process is dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation. bachem.com

Another important design consideration is the peptide sequence of the substrate, which largely determines its specificity for a particular collagenase. nih.govnih.gov Researchers have developed substrates with peptide sequences that mimic the cleavage sites of different collagen types, allowing for the selective assay of various matrix metalloproteinases (MMPs), a major family of collagenases. nih.gov

Alterations to the Peptide Sequence

Modifications to the peptide sequence of a collagenase substrate can significantly impact its binding affinity and cleavage kinetics. By systematically altering the amino acid residues at and around the cleavage site, researchers can fine-tune the substrate's specificity for different collagenases. For instance, substrates have been designed to be selectively hydrolyzed by stromelysin 1 (MMP-3) over other MMPs by incorporating specific amino acid sequences. nih.gov

The length of the peptide chain is another critical factor. It can influence the FRET efficiency and the kinetic parameters of the enzymatic reaction. nih.gov Furthermore, the introduction of unnatural amino acids or post-translational modifications can be explored to enhance substrate stability or to probe specific enzyme-substrate interactions. nih.gov

Modifications of the Chromophore

The choice of chromophore is central to the design of both chromogenic and fluorogenic substrates. For chromogenic substrates, the derivatization often involves attaching a chromogenic group that undergoes a color change upon cleavage. A classic example is the use of a 4-phenylazobenzyloxycarbonyl (Pz) group. The substrate, Pz-Pro-Leu-Gly-Pro-D-Arg-OH, is cleaved by collagenase between the leucine and glycine residues, releasing the colored fragment Pz-Pro-Leu-OH.

In the case of fluorogenic substrates, the focus is on selecting fluorophores with high quantum yields and emission spectra that overlap well with the absorption spectra of the chosen quencher. nih.gov A variety of donor-acceptor pairs have been utilized in FRET-based substrates, each with its own set of photophysical properties.

Introduction of Quencher Moieties

The introduction of a quencher molecule is a hallmark of internally quenched fluorogenic substrates. The quencher's role is to absorb the energy from the excited fluorophore, preventing it from emitting light. The efficiency of this quenching is highly dependent on the distance between the fluorophore and the quencher. bachem.com

Commonly used quencher moieties include dinitrophenyl (DNP) and 4-((4-(dimethylamino)phenyl)azo)benzoyl (DABCYL). nih.govnih.gov These are often paired with fluorophores like (7-methoxycoumarin-4-yl)acetyl (Mca) or 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS). nih.govbachem.com The strategic placement of the fluorophore and quencher on opposite sides of the scissile bond is crucial for the design of effective FRET substrates. nih.gov

Research Findings on Modified Collagenase Chromophore-Substrates

Extensive research has been conducted to develop and characterize a wide array of modified collagenase chromophore-substrates. These studies have provided valuable kinetic data and insights into the structure-activity relationships of these molecules.

For example, a substrate with the sequence Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2 (NFF-3) was found to be rapidly hydrolyzed by MMP-3, but showed minimal hydrolysis by MMP-1 and MMP-2, demonstrating high selectivity. nih.gov In contrast, the substrate NFF-1, with the sequence Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-Gly, was hydrolyzed by MMP-2 and MMP-3 at similar rates. nih.gov

The development of heterotrimeric collagen peptides as fluorogenic substrates represents another significant advancement. These substrates mimic the triple-helical structure of native collagen, providing a more physiologically relevant model for studying collagenase activity. Cleavage of these complex substrates leads to a significant increase in fluorescence, making them useful tools for investigating interstitial collagenases. nih.gov

Below are interactive data tables summarizing the characteristics and kinetic data of various modified collagenase chromophore-substrates.

Table 1: Characteristics of Modified Collagenase Chromophore-Substrates

| Substrate Name | Type | Donor (Fluorophore) | Quencher (Acceptor) | Peptide Sequence | Target Enzyme(s) |

| NFF-1 nih.gov | Fluorogenic (FRET) | Mca | Dnp | Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-Gly | MMP-1, MMP-2, MMP-3 |

| NFF-2 nih.gov | Fluorogenic (FRET) | Mca | Dnp | Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2 | MMP-1, MMP-2, MMP-3, MMP-9 |

| NFF-3 nih.gov | Fluorogenic (FRET) | Mca | Dnp | Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2 | MMP-3, MMP-9 |

| Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 nih.gov | Fluorogenic (FRET) | Trp | Dnp | Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | MMP-1, MMP-3 |

| DABCYL-GABA-Pro-Gln-Gly-Ile-Ala-Gly-Gln-Arg-EDANS | Fluorogenic (FRET) | EDANS | DABCYL | Pro-Gln-Gly-Ile-Ala-Gly-Gln-Arg | Collagenases |

| Pz-Pro-Leu-Gly-Pro-D-Arg-OH | Chromogenic | Pz | - | Pro-Leu-Gly-Pro-D-Arg-OH | Collagenase |

Table 2: Kinetic Data for Selected Modified Collagenase Chromophore-Substrates

| Substrate Name | Enzyme | kcat/KM (M⁻¹s⁻¹) | Reference |

| NFF-1 | MMP-1 | ~2,750 | nih.gov |

| NFF-1 | MMP-2 | ~11,000 | nih.gov |

| NFF-1 | MMP-3 | ~11,000 | nih.gov |

| NFF-2 | MMP-1 | ~990 | nih.gov |

| NFF-2 | MMP-2 | ~54,000 | nih.gov |

| NFF-2 | MMP-3 | 59,400 | nih.gov |

| NFF-2 | MMP-9 | ~55,300 | nih.gov |

| NFF-3 | MMP-3 | 218,000 | nih.gov |

| NFF-3 | MMP-9 | 10,100 | nih.gov |

| Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 | MMP-1 | 1,300 | nih.gov |

| Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 | MMP-3 | 1,800 | nih.gov |

Biochemical Mechanism of Collagenase Substrate Interaction

Molecular Recognition and Enzyme-Substrate Binding

The initial step in collagenolysis is the precise recognition and binding of the collagen substrate to the active site of the collagenase enzyme. This process is governed by a series of specific interactions between the amino acid residues of the substrate and the subsites within the enzyme's active site.

The active site of collagenase is a cleft that accommodates the substrate in a specific orientation. The substrate binds to the enzyme through a series of subsites, designated S3 through S3', which interact with the corresponding amino acid residues of the substrate, denoted P3 through P3'. The specificity of collagenase is largely determined by the nature of these interactions.

Studies on the substrate specificity of collagenases, such as those from Clostridium histolyticum, have revealed distinct preferences for certain amino acids at these subsites. Generally, for optimal substrate binding and subsequent hydrolysis, a glycine (B1666218) residue is favored at the P3 and P1' positions. The P2' subsite often accommodates proline or alanine (B10760859) residues, while the P3' subsite shows a preference for hydroxyproline (B1673980), arginine, or alanine researchgate.net. These preferences align well with the common Gly-X-Y repeating sequences found in the triple-helical structure of collagen researchgate.net.

Table 1: Preferred Amino Acid Residues at Subsites for Collagenase Activity

| Subsite | Preferred Amino Acid Residue(s) |

| P3 | Glycine |

| P2 | Varies; not strictly collagen-like sequences for optimal cleavage |

| P1 | Varies; not strictly collagen-like sequences for optimal cleavage |

| P1' | Glycine |

| P2' | Proline, Alanine |

| P3' | Hydroxyproline, Arginine, Alanine |

The binding of a substrate to collagenase is not a simple "lock-and-key" mechanism but rather an "induced fit" process, where the initial interaction leads to conformational changes in the enzyme. This dynamic interaction optimizes the alignment of the substrate for catalysis.

Structural studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR), have shown that matrix metalloproteinases (MMPs) exhibit considerable flexibility, particularly in the loop regions of the catalytic domain nih.govnih.gov. These loops can adopt different conformations, and their mobility is thought to be crucial for substrate binding and the broad substrate specificity of these enzymes nih.gov. Molecular dynamics simulations of MMP-2 have indicated that the catalytic domain can reorient itself to interact with the unwound region of a collagen-like peptide, highlighting the dynamic nature of the enzyme during substrate binding nih.gov.

In clostridial collagenases, inhibitor binding has been observed to induce a contraction of the upper and lower half-domains of the catalytic site, demonstrating a "breathing" motion that underscores the hinge-like topology of the active site nih.gov. This flexibility allows the enzyme to accommodate the substrate and position it correctly for the subsequent catalytic steps.

Enzymatic Hydrolysis of the Peptide Bond

Following substrate binding and conformational adjustments, the collagenase enzyme proceeds to catalyze the hydrolysis of a specific peptide bond within the substrate. This process involves a precise catalytic mechanism and is preceded by a crucial unwinding of the collagen triple helix.

The catalytic activity of most collagenases is dependent on a zinc ion (Zn²⁺) located at the bottom of the active site cleft. This zinc ion is essential for the hydrolysis of the peptide bond and is coordinated by three histidine residues within the enzyme.

The proposed mechanism for peptide bond cleavage by MMPs involves the following key steps:

A water molecule, activated by a glutamate (B1630785) residue, acts as a nucleophile and attacks the carbonyl carbon of the scissile peptide bond.

This nucleophilic attack leads to the formation of an unstable tetrahedral intermediate.

The intermediate then collapses, resulting in the cleavage of the peptide bond.

The cleaved products are subsequently released from the active site, and the enzyme is regenerated for the next catalytic cycle.

The zinc ion plays a crucial role in polarizing the carbonyl group of the scissile bond, making it more susceptible to nucleophilic attack, and in stabilizing the tetrahedral intermediate.

A unique feature of collagenases is their ability to cleave the highly stable triple-helical structure of collagen. The substrate-binding site of collagenase is too narrow to accommodate the intact triple helix embopress.org. Therefore, a critical prerequisite for cleavage is the local unwinding of the triple helix to allow a single polypeptide chain to enter the active site embopress.orgpnas.org.

Experimental evidence has shown that collagenases first bind to the collagen triple helix and then induce a local unwinding of the structure before peptide bond hydrolysis occurs embopress.org. This unwinding is a critical and energy-requiring step in collagenolysis. For bacterial collagenases, the activator domain is responsible for initiating collagen binding and destabilizing the triple-helical structure, thereby presenting a locally unwound collagen strand to the active site of the peptidase domain pnas.org. Similarly, in MMPs, the hemopexin domain is thought to play a role in the unwinding process.

Chromophore Release and Signal Generation

In laboratory settings, the activity of collagenase is often measured using synthetic chromogenic or fluorogenic substrates. These substrates are designed to mimic the natural cleavage site of collagen and contain a reporter group (a chromophore or fluorophore) that produces a detectable signal upon cleavage.

A commonly used chromogenic substrate is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH. In this substrate, the 4-phenylazobenzyloxycarbonyl (Pz) group acts as the chromophore. Collagenase specifically cleaves the peptide bond between the leucine (B10760876) and glycine residues. This cleavage separates the Pz-Pro-Leu fragment from the rest of the peptide. The release of the colored Pz-Pro-Leu fragment can be measured spectrophotometrically, typically at a wavelength of 320 nm, providing a quantitative measure of collagenase activity.

Other types of reporter groups used in collagenase substrates include 2,4-Dinitrophenyl (DNP) for chromogenic substrates and Amino Methyl Cumarin (AMC) or 7-methoxycoumarin-4-acetyl (Mca) for fluorogenic substrates nih.govnih.gov. In fluorogenic substrates, the cleavage of the peptide bond separates a quenching molecule from the fluorophore, resulting in an increase in fluorescence that can be measured to determine enzyme activity.

Table 2: Examples of Chromogenic and Fluorogenic Collagenase Substrates

| Substrate Name | Reporter Group Type | Reporter Group | Cleavage Site | Detection Method |

| 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH | Chromogenic | 4-Phenylazobenzyloxycarbonyl (Pz) | Leu-Gly | Spectrophotometry (320 nm) |

| Dnp-Pro-Leu-Gly-Ile-Ala-Gly-Arg-NH₂ | Chromogenic | 2,4-Dinitrophenyl (Dnp) | Gly-Ile | Spectrophotometry |

| MOCAc-Pro-Leu-Gly-Leu-A₂pr(Dnp)-Ala-Arg-NH₂ | Fluorogenic | Methoxycoumarin (MOCAc) / Dinitrophenyl (Dnp) | Gly-Leu | Fluorometry |

| Suc-Gly-Pro-Leu-Gly-Pro-AMC | Fluorogenic | Aminomethylcoumarin (AMC) | Gly-Pro | Fluorometry |

Mechanisms of Chromogenic Group Detachment or Modification

The core of a chromogenic collagenase assay lies in the enzymatic hydrolysis of a specific peptide bond within the synthetic substrate. This cleavage directly leads to the separation of the chromophoric moiety from the rest of the peptide, or a significant conformational change that alters its electronic properties. Two primary mechanisms are employed:

Chromogenic Substrates: In this approach, a chromophore is attached to the peptide substrate. The intact substrate has a characteristic absorbance spectrum. When collagenase cleaves the peptide bond, a smaller fragment containing the chromophore is released. The altered chemical structure and environment of the liberated chromophore-containing fragment result in a shift in its maximum absorbance wavelength or a significant change in its molar absorptivity. A classic example is the substrate 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH. The 4-phenylazobenzyloxycarbonyl (Pz) group is the chromophore. Upon cleavage between the Leucine and Glycine residues, the fragment Pz-Pro-Leu-OH is released, which can be spectrophotometrically quantified. Another widely used substrate is N-[3-(2-furyl)acryloyl)]-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA). Cleavage of the Leu-Gly bond leads to a change in the electronic environment of the furylacryloyl group, resulting in a detectable change in absorbance.

Fluorogenic (Internally Quenched) Substrates: This more sensitive method utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide substrate is synthesized with a fluorescent donor molecule at one end and a quencher molecule at the other. When the substrate is intact, the close proximity of the donor and quencher allows for non-radiative energy transfer from the excited donor to the quencher, effectively "quenching" the fluorescence. Upon cleavage of the peptide backbone by collagenase, the donor and quencher are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence emission of the donor when excited at its specific wavelength. A common FRET pair used in collagenase substrates is 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the fluorophore and 4-((4-(dimethylamino)phenyl)azo)-benzoyl (DABCYL) as the quencher. The emission spectrum of EDANS has a significant overlap with the absorption spectrum of DABCYL, making them an efficient FRET pair.

The detachment or modification of the chromogenic group is, therefore, a direct consequence of the catalytic action of collagenase on a specific peptide sequence. The design of the substrate, including the peptide sequence and the choice of chromophore or fluorophore/quencher pair, is critical for ensuring specificity and sensitivity of the assay.

Direct Correlation between Cleavage and Spectroscopic Signal

The fundamental principle of quantitative collagenase assays using chromophore-substrates is the direct and proportional relationship between the enzymatic cleavage of the substrate and the resulting spectroscopic signal. The rate of change in absorbance or fluorescence is directly proportional to the rate of substrate hydrolysis, which in turn is dependent on the concentration and activity of the collagenase enzyme under specific assay conditions (e.g., temperature, pH).

The Beer-Lambert law governs the relationship for chromogenic substrates, where the change in absorbance is linearly related to the concentration of the product formed. For fluorogenic substrates, the increase in fluorescence intensity is directly proportional to the amount of cleaved substrate.

This direct correlation allows for the determination of key enzyme kinetic parameters:

Michaelis-Menten Constant (Kм): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate. A lower Kм value indicates a higher affinity.

Catalytic Constant (kcat): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Catalytic Efficiency (kcat/Kм): This value is a measure of how efficiently an enzyme converts a substrate to a product, taking into account both binding affinity and catalytic rate. It is a useful parameter for comparing the specificity of an enzyme for different substrates.

By measuring the initial reaction velocities at various substrate concentrations, a Michaelis-Menten plot can be generated, from which Kм and Vmax can be derived. The kcat can then be calculated if the enzyme concentration is known. These kinetic parameters are crucial for characterizing the activity of different collagenases and for screening potential inhibitors.

The following tables provide a summary of research findings related to the spectroscopic properties and kinetic parameters of various collagenase chromophore-substrates.

Data Tables

Table 1: Spectroscopic Properties of Selected Collagenase Chromophore-Substrates

| Substrate/Chromophore | Type | Spectroscopic Change upon Cleavage | Wavelength (nm) | Notes |

|---|---|---|---|---|

| Pz-Pro-Leu-Gly-Pro-D-Arg-OH | Chromogenic | Increase in Absorbance | 320 | The product, Pz-Pro-Leu-OH, is extracted into ethyl acetate (B1210297) for measurement. |

| FALGPA | Chromogenic | Decrease in Absorbance | 345 | Monitors the disappearance of the substrate. |

| DABCYL/EDANS Substrate | Fluorogenic (FRET) | Increase in Fluorescence | Excitation: ~340, Emission: ~490 | Cleavage separates the DABCYL quencher from the EDANS fluorophore. |

| Gelatin-FITC | Fluorogenic (Quenched) | Increase in Fluorescence | Excitation: ~495, Emission: ~515 | FITC fluorescence is quenched when conjugated to gelatin and increases upon digestion. |

Table 2: Comparative Kinetic Parameters of Collagenases with Chromophore-Substrates

| Enzyme | Substrate | Kм (µM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Clostridium histolyticum Collagenase (Class I) | Type I Collagen | 1.5 | 1.7 | 1.1 x 10⁶ |

| Clostridium histolyticum Collagenase (Class II) | Type I Collagen | 1.8 | 0.9 | 5.0 x 10⁵ |

| Human MMP-1 (Fibroblast Collagenase) | Fluorogenic Peptide | 14 | 0.13 | 9.3 x 10³ |

| Human MMP-8 (Neutrophil Collagenase) | Fluorogenic Peptide | 11 | 2.3 | 2.1 x 10⁵ |

| Human MMP-13 (Collagenase 3) | Fluorogenic Peptide | 5 | 1.5 | 3.0 x 10⁵ |

Enzymatic Kinetics and Activity Profiling with Chromophore Substrates

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax, kcat/KM)

Michaelis-Menten Kinetics Application

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). wikipedia.orglibretexts.org The Michaelis-Menten equation is expressed as:

v₀ = (V_max * [S]) / (K_m + [S])

This model is widely applied to study the kinetics of collagenase activity. wikipedia.orgnih.gov By measuring the initial reaction rates at various concentrations of the chromophore-substrate, a saturation curve is obtained. libretexts.org From this curve, the values of K_m and V_max can be determined. The K_m represents the substrate concentration at which the reaction rate is half of V_max, and it is an inverse measure of the enzyme's affinity for the substrate. A lower K_m value indicates a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.org

For instance, in a study using a fluorogenic substrate for matrix metalloproteinase-2 (MMP-2), a type of collagenase, the K_m was determined to be 51.67 µM and the V_max was 212.76 µmol/min. nih.gov Another study investigating porcine synovial collagenase with the substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ reported apparent pK values of 7.0 and 9.5 for the free enzyme. nih.gov

Initial Rate Methodologies for Kinetic Analysis

The determination of kinetic parameters relies on measuring the initial rate of the reaction. This is the rate observed during the early phase of the reaction when the substrate concentration is still relatively high and has not been significantly depleted. nih.gov The initial rate is directly proportional to the enzyme concentration and is used to construct the Michaelis-Menten plot. libretexts.org

For collagenase assays using chromophore-substrates, the initial rate is typically determined by continuously monitoring the change in absorbance or fluorescence over a short period. sigmaaldrich.com This ensures that the measurements are taken before substrate limitation or product inhibition can significantly affect the reaction rate. For example, in an assay using N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), the decrease in absorbance at 345 nm is recorded for approximately 5 minutes to determine the maximum linear rate. sigmaaldrich.com

Quantitative Measurement of Collagenase Activity

The use of chromophore-substrates allows for the precise quantification of collagenase activity. This is crucial for various research and clinical applications where knowing the amount of active enzyme is important.

Standard Curves and Calibration Procedures

To accurately determine the amount of product released during the enzymatic reaction, a standard curve is essential. sigmaaldrich.com A standard curve is generated by measuring the absorbance or fluorescence of known concentrations of the chromogenic or fluorogenic product. This creates a calibration line that relates the signal intensity to the concentration of the product.

For example, when using the chromophore-substrate 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg, the colored fragment released upon cleavage, PAZ-Pro-Leu-OH, is used to create a standard curve. sigmaaldrich.com The absorbance of solutions with known concentrations of this standard is measured at 320 nm. sigmaaldrich.com This allows for the conversion of the absorbance change observed in the enzyme assay into the amount of product formed. Similarly, in fluorescence-based assays, a standard curve is generated using a reference standard, such as a known concentration of a fluorescently labeled peptide. chondrex.com

Unit Definition and Activity Expression

Collagenase activity is typically expressed in specific units. One common unit is the micromole of substrate hydrolyzed per minute (µmol/min) . sigmaaldrich.comchondrex.com This unit directly reflects the catalytic rate of the enzyme under specific conditions. For example, one unit of collagenase using the FALGPA substrate is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5. sigmaaldrich.com

Another unit of activity is the nanokatal (nkat) , where one katal is the amount of enzyme that catalyzes the conversion of one mole of substrate per second. Therefore, 1 µmol/min is equivalent to approximately 16.67 nkat.

The activity can also be expressed in terms of the amount of product liberated. For instance, a unit can be defined as the amount of enzyme that liberates 1.0 µmole of a specific product, like L-leucine equivalents, from collagen over a set period under defined conditions. sigmaaldrich.comworthington-biochem.com

Influence of Environmental Factors on Collagenase-Substrate Kinetics

The kinetics of the collagenase-substrate interaction are significantly influenced by environmental factors such as pH and temperature. nih.gov Understanding these influences is critical for optimizing assay conditions and for interpreting results in different physiological or experimental contexts.

pH: Collagenase activity is highly dependent on the pH of the reaction environment. Most collagenases exhibit optimal activity in the neutral to slightly alkaline pH range. researchgate.netresearchgate.net For example, porcine synovial collagenase shows a bell-shaped pH-activity profile, with optimal activity between pH 7.0 and 9.5. nih.gov The activity of collagenase from Bacillus licheniformis F11.4 is optimal at pH 9. researchgate.net Deviations from the optimal pH can lead to a significant decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site. nih.gov

Temperature: Temperature also plays a crucial role in collagenase activity. As with most enzymes, activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity. researchgate.net For many collagenases, the optimal temperature for activity is around 37°C, which corresponds to physiological temperature. sigmaaldrich.comvitacyte.com However, some bacterial collagenases can exhibit optimal activity at higher temperatures. For instance, a collagenase from a Bacillus species showed optimal activity at 50°C. researchgate.net A study on porcine synovial collagenase determined the activation energy for the hydrolysis of a synthetic peptide to be 9.2 kcal/mol. nih.gov

Table 1: Research Findings on Collagenase Kinetics

| Parameter | Value/Observation | Substrate/Enzyme Source | Reference |

|---|---|---|---|

| K_m | 51.67 µM | Fluorogenic substrate for MMP-2 | nih.gov |

| V_max | 212.76 µmol/min | Fluorogenic substrate for MMP-2 | nih.gov |

| Optimal pH | 7.0 - 9.5 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ / Porcine synovial collagenase | nih.gov |

| Optimal pH | 9.0 | Azocoll / Bacillus licheniformis F11.4 | researchgate.net |

| Optimal Temperature | ~37°C | Native collagen / Various collagenases | sigmaaldrich.comvitacyte.com |

| Optimal Temperature | 50°C | Azocoll / Bacillus sp. | researchgate.net |

| Activation Energy | 9.2 kcal/mol | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ / Porcine synovial collagenase | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg |

| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ |

| N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) |

| PAZ-Pro-Leu-OH |

| L-leucine |

Effects of pH on Substrate Hydrolysis

The rate of enzymatic hydrolysis of chromophore-substrates by collagenase is significantly influenced by the pH of the reaction environment. Optimal activity is generally observed in neutral to alkaline conditions. For instance, collagenase from Clostridium histolyticum demonstrates its highest activity around a pH of 8.5. nih.gov Studies using artificial wound eschar have shown that this enzyme maintains robust activity in a pH range of 6.0 and higher. nih.gov The activity tends to decrease sharply at pH values below 6.0 to 7.0. researchgate.net Other bacterial collagenases, such as the one produced by Bacillus licheniformis F11.4, exhibit maximum activity at a pH of 9.0. researchgate.net Similarly, an enzyme from P. aurantiogriseum is highly active in the pH range of 8 to 10. researchgate.net Standard enzymatic assays using the chromophore-substrate Pz-Pro-Leu-Gly-Pro-D-Arg are often performed at a buffered pH of 7.1 or 7.5. sigmaaldrich.comthermofisher.com

Table 1: Optimal pH for Activity of Various Collagenases

| Collagenase Source | Optimal pH | Reference |

|---|---|---|

| Clostridium histolyticum | ~8.5 | nih.gov |

| Bacillus licheniformis F11.4 | 9.0 | researchgate.net |

| P. aurantiogriseum | 8.0 - 10.0 | researchgate.net |

| Bacillus pumilus | 7.5 | researchgate.net |

| PZ-Peptidase (Chicken Embryo) | 7.5 - 8.5 | researchgate.net |

Temperature Dependence of Enzymatic Activity

Temperature is a critical factor governing the rate of collagenase activity. For the degradation of native collagen, maximal activity is typically achieved in a temperature range of 35-37°C. vitacyte.com A deviation from this optimal range can lead to a significant reduction in enzymatic efficiency. For example, a decrease in temperature to 30°C can result in an approximate 60% loss of maximal activity for both class I and class II collagenases. vitacyte.com At 20°C, the in vitro activity of collagenase has been measured to be only one-fourth of that observed at 37°C. nih.gov

However, the optimal temperature can vary depending on the source of the enzyme. Collagenases from different bacteria show maximal activities across a broader range, typically between 30°C and 70°C. researchgate.net For example, collagenase from B. licheniformis F11.4 has an optimal temperature of 50°C, with activity increasing from 30°C to 50°C and then declining at temperatures above 60°C. researchgate.net

Table 2: Temperature Effects on Collagenase Activity

| Temperature (°C) | Relative Activity / Finding | Collagenase Source | Reference |

|---|---|---|---|

| 35 - 37 | Maximum activity on native collagen | General (Class 1 & 2) | vitacyte.com |

| 30 | ~60% loss of maximal activity | General (Class 1 & 2) | vitacyte.com |

| 20 | Activity is 25% of that at 37°C | Not Specified | nih.gov |

| 50 | Optimal temperature | Bacillus licheniformis F11.4 | researchgate.net |

| >60 | Reduced activity observed | Bacillus licheniformis F11.4 | researchgate.net |

| 37 | Standard condition for unit definition | Clostridium histolyticum | thermofisher.com |

Impact of Metal Ions and Cofactors (e.g., Ca²⁺)

Bacterial collagenase activity is critically dependent on the presence of certain metal ions, particularly calcium (Ca²⁺) and zinc (Zn²⁺). sigmaaldrich.comnih.gov Zn²⁺ is essential for the catalytic mechanism and is typically tightly bound to the enzyme during its purification. sigmaaldrich.com Calcium ions are also required for the full peptidolytic and collagenolytic activity of clostridial collagenases. nih.govnih.gov

The role of Ca²⁺ extends to structural stabilization. The binding of Ca²⁺ to the collagen-binding domain (CBD) of the enzyme induces a conformational change, resulting in a more compact and rigid structure. nih.gov This stabilization is crucial for the enzyme's ability to bind to insoluble collagen fibrils and subsequently hydrolyze them. nih.gov For Clostridium histolyticum collagenase, solutions with a Ca²⁺ concentration of 0.3-0.5 mM maintain activity for extended periods. sigmaaldrich.com The hydrolysis of the chromogenic substrate Pz-PLGPA by certain treponemal enzymes is also slightly enhanced by the presence of Ca²⁺. researchgate.net

Table 3: Influence of Metal Ions on Collagenase Activity

| Ion / Compound | Effect | Enzyme / Substrate System | Reference |

|---|---|---|---|

| Ca²⁺ | Required for full activity and structural stability | Clostridial Collagenases | nih.govnih.govnih.gov |

| Ca²⁺ (0.3-0.5 mM) | Maintains activity in solution | Clostridium histolyticum Collagenase | sigmaaldrich.com |

| Ca²⁺ | Slightly increases hydrolysis rate | Treponemal enzyme on PZ-PLGPA | researchgate.net |

| Zn²⁺ | Required for catalytic activity (tightly bound) | Clostridium histolyticum Collagenase | sigmaaldrich.com |

| EDTA | Inhibitory | Clostridial Collagenases | uniprot.org |

Effects of Mechanical Deformation on Substrate Cleavage

The physical state of the collagen substrate significantly affects its susceptibility to enzymatic cleavage. Research has demonstrated that applying mechanical strain to collagen fibers can inhibit their degradation by collagenase. nih.gov This phenomenon, termed the Enzyme MechanoKinetic (EMK) effect, shows that elongating type I collagen fibers results in a significant decrease in the rate of their degradation by bacterial collagenase from Clostridium histolyticum. nih.gov

The rate of enzyme cleavage was found to decrease with applied strain. nih.gov One study observed a decrease of approximately 9% per percent of applied strain, with a complete inhibition of cleavage predicted at a strain of about 11%. nih.gov Similar stabilizing effects have been observed with mammalian collagenase. Applied tensile mechanical strain significantly increases the degradation time of reconstituted collagen fibrils by matrix metalloproteinase 8 (MMP-8), a human collagenase. nih.govplos.orgnih.gov Strained fibrils persist significantly longer than their unstrained counterparts, suggesting that mechanical deformation at the microstructural level is a primary factor in inhibiting collagenase cleavage. nih.govnih.gov This strain-induced protection is thought to result from conformational changes in the collagen triple helix that hinder enzyme binding or cleavage. nih.gov

Table 4: Effect of Mechanical Strain on Collagenase Cleavage

| Finding | Enzyme | Substrate | Reference |

|---|---|---|---|

| Applied tensile strain significantly increased degradation time. | Matrix Metalloproteinase 8 (MMP-8) | Reconstituted Type I Collagen | nih.govplos.org |

| Mechanical deformation (axial strain) caused a significant decrease in the rate of collagen degradation. | Bacterial Collagenase (C. histolyticum) | Type I Collagen Fibers | nih.gov |

| Cleavage rate decreased by ~9% per 1% of applied strain. | Bacterial Collagenase (C. histolyticum) | Rat Tail Tendon Fibers | nih.gov |

| Degradation by MMP-1 and MMP-8 first decreased and then increased with strain magnitude. | MMP-1, MMP-8 | Collagenous Tissue | nih.gov |

Advanced Methodologies for Collagenase Activity Assessment Using Chromophore Substrates

Continuous Spectrophotometric Assays

Continuous spectrophotometric assays offer the advantage of real-time monitoring of collagenase activity. These assays typically employ a synthetic chromogenic substrate that, upon cleavage by collagenase, results in a change in absorbance that can be continuously measured. nih.gov

A widely used substrate for this purpose is 2-furanacryloyl-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA). assaygenie.comsigmaaldrich.comnih.gov The cleavage of the peptide bond between leucine (B10760876) and glycine (B1666218) by collagenase leads to a decrease in absorbance at a specific wavelength, allowing for the kinetic analysis of the enzyme's activity. nih.gov This method is valued for its simplicity and the ability to obtain initial velocity data, which is crucial for kinetic studies and inhibitor screening. assaygenie.comnih.gov

| Substrate Example | Detection Wavelength | Principle |

| 2-furanacryloyl-L-leucyl-glycyl-L-prolyl-alanine (FALGPA) | 345 nm | Decrease in absorbance upon cleavage |

Stop-Rate Spectrophotometric Determinations

Stop-rate, or end-point, spectrophotometric determinations involve incubating the collagenase with a chromophore-substrate for a fixed period. The reaction is then terminated, and the amount of released chromophore is quantified. nih.gov

One common approach involves the use of a substrate like 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH. sigmaaldrich.com After incubation with collagenase, the reaction is stopped, and the colored fragment, PAZ-Pro-Leu-OH, is extracted and its absorbance measured. sigmaaldrich.com Another method utilizes the ninhydrin (B49086) reaction to quantify the free amino groups generated upon substrate hydrolysis. nih.govworthington-biochem.com This method is robust and does not require specialized or expensive labeled substrates. nih.gov

Extraction-Based Spectrophotometric Quantification

This methodology involves the physical separation of the cleaved, colored product from the unreacted substrate before spectrophotometric measurement. This is particularly useful when the substrate and product have overlapping absorption spectra.

A classic example is the use of reconstituted collagen fibrils as a substrate. nih.gov Upon cleavage by collagenase, the resulting collagen fragments are denatured and solubilized. These fragments can then be separated from the intact fibrils by centrifugation. The amount of solubilized collagen, which is proportional to collagenase activity, can be quantified using various protein concentration determination methods, such as Coomassie blue staining. nih.gov This method offers high specificity as it uses a more natural substrate. nih.gov

Another approach utilizes FITC-labeled collagen. After enzymatic digestion, the fluorescently labeled fragments are extracted and quantified. scirp.org This often involves an extraction buffer to separate the cleaved, soluble fragments from the insoluble collagen substrate. scirp.orgchondrex.com

High-Throughput Screening Approaches for Collagenase Modulators

The discovery of novel collagenase inhibitors is a significant area of pharmaceutical research. High-throughput screening (HTS) allows for the rapid testing of large compound libraries for their ability to modulate collagenase activity. nih.gov

Microplate-Based Assay Adaptations

Many collagenase assays have been adapted for use in microplates, significantly increasing throughput. scirp.orgnih.gov These assays often utilize fluorescently labeled substrates, such as FITC-collagen or FRET-based peptides, where cleavage leads to an increase in fluorescence. nih.govvitacyte.com The use of 96-well or 384-well plates allows for the simultaneous screening of thousands of compounds. nih.govnih.gov For instance, a method for screening a large number of compounds was developed using a recombinant collagenase catalytic domain in a high-throughput format, completing the screening of 2720 compounds in just over two hours. nih.gov

Automated Detection Systems

Automation is a key component of modern HTS. Automated liquid handling systems can prepare the assay plates, add reagents, and perform serial dilutions of test compounds. nih.gov Robotic systems can then transfer the plates to integrated microplate readers for automated signal detection. nih.gov These systems not only increase speed and throughput but also improve reproducibility and reduce the potential for human error. The integration of iPSC-derived epithelial cells in a 384-well format with automated dispensers and readers has been demonstrated for screening CFTR modulators, a methodology that can be adapted for collagenase modulator screening. nih.gov

Integration with Other Spectroscopic Techniques

While spectrophotometry is a cornerstone of collagenase activity assessment, its integration with other spectroscopic techniques can provide more comprehensive information.

Fluorescence spectroscopy is frequently used, often in the form of FRET (Förster Resonance Energy Transfer) assays. nih.gov In a FRET-based assay, a fluorophore and a quencher are attached to a peptide substrate. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by collagenase, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence. nih.gov

Furthermore, techniques like mass spectrometry can be coupled with collagenase assays to identify the specific cleavage sites within the substrate and to characterize the resulting peptide fragments, offering a deeper understanding of the enzyme's specificity and mechanism of action.

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule, often a quencher. bachem.comevidentscientific.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring within a 10-nanometer range. evidentscientific.commicroscopyu.com In the context of collagenase activity assessment, FRET-based assays utilize peptide substrates that incorporate a fluorophore and a quencher. When the peptide is intact, the proximity of the quencher dampens the fluorescence of the donor. Upon cleavage of the peptide by collagenase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. bachem.com

A significant application of this technology is the development of a FRET triple-helical peptide (fTHP) substrate specifically designed for the selective evaluation of bacterial collagenase activity. nih.gov This is particularly important for applications such as the isolation of human pancreatic islets for diabetes research, where the purity and activity of collagenase are critical. nih.gov

The engineered fTHP substrate possesses a specific amino acid sequence that is efficiently hydrolyzed by bacterial collagenase. nih.gov In one such design, the fluorophore (7-methoxycoumarin-4-yl)acetyl (Mca) and the quencher 2,4-dinitrophenyl (Dnp) are incorporated into the peptide sequence. nih.gov Research has demonstrated that this fTHP substrate is highly selective for bacterial collagenase and is not significantly cleaved by other proteases that may be present in crude enzyme preparations, such as clostripain, trypsin, neutral protease, thermolysin, or elastase. nih.gov This specificity allows for a rapid and precise assessment of the triple-helical peptidase activity of collagenase. nih.gov

| Feature | Description | Reference |

| Substrate Type | FRET triple-helical peptide (fTHP) | nih.gov |

| Target Enzyme | Bacterial Collagenase | nih.gov |

| Fluorophore | (7-methoxycoumarin-4-yl)acetyl (Mca) | nih.gov |

| Quencher | 2,4-dinitrophenyl (Dnp) | nih.gov |

| Principle | Cleavage of the peptide by collagenase separates the fluorophore and quencher, resulting in increased fluorescence. | bachem.comnih.gov |

| Selectivity | High selectivity for bacterial collagenase over other proteases like clostripain, trypsin, and thermolysin. | nih.gov |

Quantum Dot-Based Detection Systems

Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique photophysical properties, such as high photostability and size-tunable fluorescence emission, making them excellent alternatives to traditional organic fluorophores. nih.gov These properties have been leveraged to create novel detection systems for collagenase activity.

One approach involves the use of QD-based FRET biosensors. For instance, a sensitive and selective FRET biosensor utilizing quantum dots has been developed for the detection of type IV collagenase, a marker in some cancers. nih.gov In these systems, the quantum dot can act as the donor, and its fluorescence is quenched by a suitable acceptor. The cleavage of a collagen-like peptide linker by collagenase disrupts the FRET process, leading to a recovery of the quantum dot's fluorescence.

Another innovative application uses quantum dots to monitor the degradation of the extracellular matrix (ECM). By tracking the diffusion of individual quantum dots within live tumor tissues, researchers can characterize the structure of the extracellular space. acs.org The degradation of collagen by collagenases within the tumor microenvironment leads to an increase in the movement and diffusivity of the QDs, providing a quantitative measure of enzymatic activity and its impact on tissue structure. acs.org

Investigating Collagenase Substrate Specificity and Selectivity

Characterization of Collagenase Isoform-Specific Cleavage

Collagenases are not a monolithic group of enzymes; they exist as various isoforms with distinct origins and substrate preferences. These differences are evident when comparing mammalian matrix metalloproteinases to bacterial collagenases, and even among different classes of bacterial enzymes.

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for tissue remodeling in vertebrates. The collagenase subgroup of MMPs, which includes MMP-1, MMP-8, MMP-13, and MMP-14, is distinguished by its unique ability to cleave the triple-helical structure of fibrillar collagens. nih.gov

MMP-1 (Collagenase-1): This enzyme is a primary collagenase that degrades interstitial collagens. The catalytic activity of MMP-1 on native triple-helical collagen requires the cooperative action of its N-terminal catalytic (Cat) domain and its C-terminal hemopexin (Hpx) domain. nih.gov While the catalytic domain alone can cleave non-collagenous proteins and denatured collagen (gelatin), the Hpx domain is essential for binding to and unwinding the collagen triple helix, making the cleavage site accessible. nih.gov Studies using recombinant proteins have shown that MMP-1 cleaves homotrimers of α1(II) and α1(III) collagen chains efficiently, while α1(I) homotrimers are cleaved at a much slower rate. nih.gov In addition to collagens, MMP-1 can also degrade other extracellular matrix components like proteoglycans. karger.com

MMP-9 (Gelatinase B): Also known as 92 kDa type IV collagenase, MMP-9 is a member of the gelatinase subgroup of MMPs. abcam.comwikipedia.org Its primary substrates are type IV and V collagens, as well as gelatin. abcam.comox.ac.uk Unlike MMP-1, which makes a single scission across the triple helix, MMP-9 cleaves type IV and V collagens into characteristic larger C-terminal three-quarter fragments and smaller N-terminal quarter fragments. abcam.com The catalytic domain of MMP-9 contains three fibronectin type II (FN II) inserts, which are critical for its interaction with collagen substrates. nih.gov These inserts are particularly important for the hydrolysis of type V collagen. nih.gov MMP-9 plays a significant role in processes involving the degradation of basement membranes, such as leukocyte migration. abcam.com

The table below summarizes the key characteristics of MMP-1 and MMP-9.

Table 1: Comparison of MMP-1 and MMP-9 Characteristics| Feature | MMP-1 (Collagenase-1) | MMP-9 (Gelatinase B) |

|---|---|---|

| Primary Substrates | Interstitial Collagens (Types I, II, III), Proteoglycans | Type IV and V Collagens, Gelatin, Elastin |

| Domain Requirements | Catalytic (Cat) and Hemopexin (Hpx) domains required for triple-helix cleavage nih.gov | Catalytic domain with Fibronectin Type II (FN II) inserts nih.gov |

| Cleavage Pattern | Single cleavage site within the collagen triple helix nih.gov | Cleaves Type IV/V collagen into 3/4 and 1/4 fragments abcam.com |

| Primary Function | Remodeling of the interstitial extracellular matrix karger.com | Degradation of basement membranes, leukocyte migration abcam.com |

Bacterial collagenases are potent enzymes capable of extensive collagen degradation, often hydrolyzing collagen at multiple sites. nih.gov This contrasts with the highly specific single-site cleavage by vertebrate MMPs.

Clostridium histolyticum Collagenase: This is one of the most well-studied bacterial collagenases and is known to be a mixture of several enzymes. These enzymes are broadly categorized into two classes, Class I and Class II, based on their substrate specificities. nih.govacs.org Both classes work synergistically to digest collagen effectively. nih.govacs.org Class I enzymes show a more restricted specificity, while Class II enzymes have a broader specificity and can hydrolyze a wider range of peptide sequences found in collagen. nih.govproquest.com For instance, Class II enzymes are generally less active toward sequences containing hydroxyproline (B1673980) in the P1 and P3' subsites compared to Class I enzymes. nih.gov The extensive proteolytic activity of C. histolyticum preparations allows them to be highly active on both collagen and some non-collagenic substrates. researchgate.netnih.gov

Vibrio alginolyticus Collagenase: In contrast to the crude mixture often derived from C. histolyticum, collagenase from V. alginolyticus is a highly purified, single-band protein. researchgate.netnih.gov This enzyme demonstrates a high degree of specificity for collagen and exhibits very limited non-specific proteolytic activity. researchgate.netnih.gov Its action is primarily focused on the collagen filaments that anchor necrotic tissue, while sparing other structurally important components of the dermal extracellular matrix. researchgate.net This selectivity makes it gentler on surrounding healthy tissue. researchgate.netnih.gov The enzyme is selective for collagens I and III. minervamedica.it

The table below provides a comparative overview of collagenases from C. histolyticum and V. alginolyticus.

Table 2: Comparison of Bacterial Collagenase Characteristics| Feature | Clostridium histolyticum Collagenase | Vibrio alginolyticus Collagenase |

|---|---|---|

| Enzyme Composition | Mixture of at least 7 proteases; two main classes (I and II) nih.gov | Highly purified, single 82-kDa protein researchgate.net |

| Specificity | Broad; acts on collagen and non-collagenic substrates researchgate.netnih.gov | High; selective for collagen with minimal non-specific activity researchgate.netnih.gov |

| Mode of Action | Synergistic action of Class I and Class II enzymes for extensive digestion nih.govacs.org | Targeted cleavage of collagen filaments researchgate.net |

| Reported Selectivity | Broad peptide sequence hydrolysis nih.govproquest.com | Selective for Type I and III collagens minervamedica.it |

Mapping Substrate Recognition Sites (e.g., P1-P'1, P2-P'2, P3-P'3)

The specificity of collagenase action is determined by the amino acid residues occupying the substrate binding pockets of the enzyme, denoted as subsites (S). These subsites interact with the corresponding amino acid residues (P) of the substrate on either side of the scissile bond (P1-P1'). Understanding these preferences is key to predicting cleavage sites and designing specific substrates and inhibitors.

Bacterial Collagenases: Extensive studies using synthetic peptides have mapped the substrate preferences for bacterial collagenases. For collagenases from both Clostridium histolyticum and Vibrio alginolyticus, there is a strong preference for Glycine (B1666218) (Gly) at the P3 and P1' positions. nih.govuniprot.orgnih.gov The P2 and P2' subsites show a preference for Proline (Pro) and Alanine (B10760859) (Ala). nih.govuniprot.org The P3' subsite favorably accommodates Hydroxyproline (Hyp), Alanine (Ala), or Arginine (Arg). nih.govuniprot.org These preferences align well with the common Gly-X-Y triplet repeats found in collagen sequences. nih.govnih.gov However, clostridial collagenases also show a preference for aromatic amino acids in the P1 subsite, a feature not typically found in native type I collagen. nih.gov The S1' recognition site in clostridial collagenases is formed by a conserved double glycine motif that helps orient the substrate for cleavage. nih.govresearchgate.net

Matrix Metalloproteinases (MMPs): The substrate recognition profiles for MMPs also show distinct patterns. Analysis of substrates cleaved by gelatinases (MMP-2 and MMP-9) reveals a high frequency of Proline at the P3 position. pnas.org In contrast, transmembrane MMPs (MT-MMPs) frequently exhibit Leucine (B10760876) (Leu) at the P1' position. pnas.org A key difference between MMPs and clostridial collagenases lies in the S1' pocket; MMPs typically have a well-defined hydrophobic pocket that accommodates residues like Leucine or Isoleucine at P1', which is a critical determinant for their substrate binding. researchgate.net

The following table summarizes the preferred amino acid residues at the substrate recognition sites for different collagenases.

Table 3: Substrate Recognition Site Preferences of Collagenases| Subsite | C. histolyticum Collagenase | V. alginolyticus Collagenase | MMPs (Gelatinases) |

|---|---|---|---|

| P3 | Glycine (Gly) nih.govnih.gov | Glycine (Gly) uniprot.org | Proline (Pro) pnas.org |

| P2 | Proline (Pro), Alanine (Ala) nih.govnih.gov | Proline (Pro), Alanine (Ala) uniprot.org | Varies |

| P1 | Aromatic amino acids, Proline (Pro) nih.govnih.gov | Hydrophobic residues proquest.com | Varies |

| P1' | Glycine (Gly), Alanine (Ala) nih.govnih.gov | Glycine (Gly) uniprot.org | Varies (Leucine preferred by MT-MMPs) pnas.org |

| P2' | Proline (Pro), Alanine (Ala) nih.govnih.gov | Proline (Pro), Alanine (Ala) uniprot.org | Varies |

| P3' | Hydroxyproline (Hyp), Alanine (Ala), Arginine (Arg) nih.gov | Hydroxyproline (Hyp), Alanine (Ala), Arginine (Arg) uniprot.org | Varies |

Comparative Analysis of Synthetic Chromophore-Substrates

To quantify and compare the activity of different collagenases, researchers employ synthetic peptides that incorporate a chromophore or fluorophore. Cleavage of the peptide bond by the enzyme results in a measurable change in absorbance or fluorescence, allowing for continuous monitoring of enzymatic activity.

Several types of synthetic substrates have been developed:

Chromogenic Substrates: These substrates often contain a chromophoric group whose absorbance properties change upon cleavage. Examples include peptides incorporating a 2-furanacryloyl (FA) or cinnamoyl (CN) group. nih.gov Another strategy uses a residue like 4-nitrophenylalanine (Nph) at the P1 position. nih.gov A highly efficient substrate for C. histolyticum collagenase is CN-Nph-Gly-Pro-Ala, which has a kcat/KM value of 4.4 x 10^7 M^-1 min^-1. nih.gov The substrate N-[3-(2-furylacryloyl)]-l-leucyl-glycyl-l-prolyl-l-alanine (FALGPA) is also commonly used for clostridial collagenases. nih.gov Another example is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH. scbt.com

Fluorogenic Substrates: These substrates offer higher sensitivity. One common design uses a fluorophore and a quencher group on opposite sides of the cleavage site. In the intact peptide, the fluorescence is quenched. Upon hydrolysis, the fluorophore and quencher are separated, leading to an increase in fluorescence. A well-characterized example is Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, where the dinitrophenyl (Dnp) group quenches the fluorescence of Tryptophan (Trp). nih.gov This substrate is efficiently cleaved by both vertebrate collagenase and gelatinase (MMP-9) at the Gly-Leu bond, but with significantly different catalytic efficiencies. nih.gov Other highly sensitive substrates are based on rhodamine 110 (R110) or utilize heavily labeled proteins like DQ™ gelatin and DQ™ collagen, where fluorescence is quenched until the protein is digested into smaller, fluorescent fragments. thermofisher.com

The table below compares different synthetic chromophore-substrates used in collagenase research.

Table 4: Examples of Synthetic Chromophore-Substrates for Collagenase| Substrate Name/Type | Chromophore/Fluorophore | Principle of Detection | Target Enzyme Example(s) | kcat/Km (M⁻¹h⁻¹) |

|---|---|---|---|---|

| FALGPA | 2-Furanacryloyl (FA) | Change in Absorbance | C. histolyticum collagenase nih.gov | Not specified |

| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Dinitrophenyl (Dnp) / Tryptophan (Trp) | Fluorescence De-quenching | Vertebrate Collagenase nih.gov | 5.4 x 10⁶ |

| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Dinitrophenyl (Dnp) / Tryptophan (Trp) | Fluorescence De-quenching | Gelatinase (MMP-9) nih.gov | 4.4 x 10⁸ |

| DQ™ Gelatin | BODIPY® dye | Fluorescence De-quenching | Gelatinases/Collagenases thermofisher.com | Not applicable |

| Rhodamine 110-based | Rhodamine 110 | Fluorescence Generation | Various Proteases thermofisher.com | Not applicable |

Distinguishing Collagenase Activity from Other Proteolytic Enzymes

A significant challenge in studying collagenases, particularly in complex biological samples, is distinguishing their specific activity from that of other proteases. Several strategies are employed to achieve this differentiation.

One primary method relies on the inherent substrate specificity of the enzymes. Highly selective collagenases, such as the one from Vibrio alginolyticus, show very little activity on non-collagenic substrates. researchgate.netnih.gov In contrast, commercial preparations of Clostridium histolyticum collagenase often contain other proteases, resulting in high activity on both collagen and non-collagenic proteins. researchgate.netnih.gov Therefore, comparing activity on a collagen-specific substrate versus a general protease substrate (like casein) can help differentiate the activities.

Specialized assays have also been developed. One such assay involves using dried gelatin or collagen spotted onto chromatographic paper. After incubation with the enzyme sample, the reaction products are visualized with ninhydrin (B49086). In this system, bacterial collagenase activity produces a specific yellow stain, which can be discriminated from the gray, brown, or violet spots produced by other non-collagenolytic proteases. nih.gov

Furthermore, the design of synthetic substrates and the use of specific inhibitors can aid in distinguishing between different types of collagenolytic enzymes. For example, the fluorogenic peptide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 is cleaved by both collagenase (MMP-1) and gelatinase (MMP-9), but the catalytic efficiency of gelatinase is nearly 80 times higher. nih.gov Additionally, soluble type I collagen acts as a competitive inhibitor for MMP-1's hydrolysis of this substrate but exhibits mixed inhibition for gelatinase, providing another means of differentiation. nih.gov

Applications of Collagenase Chromophore Substrates in Biochemical Research

Quantification of Collagenase Activity in Research Samples

The quantification of collagenase activity is crucial in numerous research contexts, from basic enzymology to clinical studies. Chromogenic substrates offer a significant advantage over other methods due to their simplicity, speed, and suitability for high-throughput screening. tandfonline.com The principle behind these assays is the enzymatic hydrolysis of the substrate by collagenase, which liberates a colored compound that can be measured spectrophotometrically. tandfonline.comtandfonline.com

In Vitro Enzyme Activity Studies

In vitro studies are fundamental to understanding the kinetics and characteristics of collagenase enzymes. Chromogenic substrates are widely used to determine key enzymatic parameters. For instance, researchers have utilized these substrates to study the activity of collagenase from various sources, including bacteria and marine organisms. nih.govnih.gov These studies often involve optimizing assay conditions such as enzyme and substrate concentrations, temperature, and incubation time to ensure accurate and reproducible results. nih.gov